![molecular formula C13H18BrN3O2 B2797766 Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate CAS No. 2137646-95-6](/img/structure/B2797766.png)
Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2137646-95-6 . It has a molecular weight of 328.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-6-4-5-10(17)11-15-7-9(14)8-16-11/h7-8,10H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic β-Amino Acids
The compound has been utilized in the synthesis of heterocyclic β-amino acids, demonstrating its value in the preparation of β-amino-5-pyrimidinepropanoic ester, which is significant for peptide and peptidomimetic synthesis. This showcases the compound's utility in creating building blocks for more complex molecular structures (P. R. Bovy & J. G. Rico, 1993).
Enantioselective Nitrile Anion Cyclization
Research has highlighted the compound's role in enantioselective nitrile anion cyclization strategies, leading to the synthesis of N-tert-butyl disubstituted pyrrolidines. This process emphasizes the compound's application in creating chiral pyrrolidine structures with high yield and enantiomeric excess, which are crucial for developing pharmaceuticals and other biologically active compounds (John Y. L. Chung et al., 2005).
Synthesis and Crystal Structure Elucidation
Another study focused on the synthesis and crystal structure of related tert-butyl pyrrolidine carboxylate compounds, providing insights into their molecular configurations and interactions. This research is fundamental for understanding the physical and chemical properties of similar compounds (S. Naveen et al., 2007).
Development of Histamine H4 Receptor Ligands
The compound has also been part of the development of histamine H4 receptor ligands, indicating its potential in therapeutic applications targeting inflammation and immune responses. This application underscores the versatility of the compound in medicinal chemistry and drug development (R. Altenbach et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-6-4-5-10(17)11-15-7-9(14)8-16-11/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCGOFBXCRBWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate | |
CAS RN |
2137646-95-6 |
Source
|
Record name | tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.